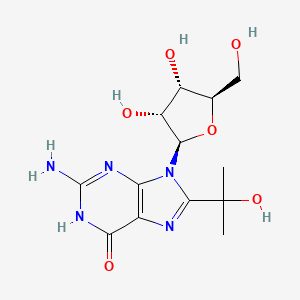
8-(2-Hydroxypropan-2-yl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxypropan-2-yl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(2-Hydroxypropan-2-yl)guanosine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is a derivative of guanosine, featuring a hydroxyl group at the 8-position, which influences its chemical properties and biological functions. Research indicates that this compound may exhibit various pharmacological effects, including antiviral and anticancer activities.
Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C11H15N5O4
- Molecular Weight : 283.27 g/mol
Reactivity
The primary chemical reactivity of this compound involves phosphorylation and dephosphorylation reactions, which are crucial for its biological activity. These reactions can affect the compound's interaction with various enzymes and cellular targets, potentially modulating its therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against RNA viruses. The mechanism of action appears to involve the inhibition of viral replication through interference with nucleic acid synthesis. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on viral growth in cell cultures, suggesting its potential as a lead compound for antiviral drug development .
Anticancer Properties
The anticancer activity of this compound has also been investigated. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. A notable study reported that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting cell cycle progression and promoting programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the hydroxyl group or the guanine base can significantly alter the compound's efficacy and selectivity against target enzymes or receptors. For example, increasing lipophilicity through structural modifications has been associated with enhanced antiviral activity .
Study 1: Antiviral Efficacy
A recent case study examined the antiviral efficacy of several guanosine derivatives, including this compound, against H5N1 avian influenza viruses. The results indicated that this compound could significantly inhibit viral replication at concentrations as low as 10 µg/mL, outperforming several known antiviral agents .
Study 2: Cancer Cell Line Testing
Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cancer types. This suggests a promising avenue for further investigation into its use as an anticancer therapeutic agent.
Propiedades
Número CAS |
23844-15-7 |
|---|---|
Fórmula molecular |
C13H19N5O6 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(2-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-13(2,23)11-15-5-8(16-12(14)17-9(5)22)18(11)10-7(21)6(20)4(3-19)24-10/h4,6-7,10,19-21,23H,3H2,1-2H3,(H3,14,16,17,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
DAMXRVHVWNCLQK-KQYNXXCUSA-N |
SMILES isomérico |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)O |
SMILES canónico |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















